molecular formula C13H11ClN2O5S B11022504 N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11022504
M. Wt: 342.76 g/mol
InChI Key: SHTONDFNULJRHU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, with a methoxy and chloro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

    Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-2-aminobenzenesulfonamide.

    Substitution: Formation of N-(5-substituted-2-methoxyphenyl)-2-nitrobenzenesulfonamide.

    Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H11ClN2O5S

Molecular Weight

342.76 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O5S/c1-21-12-7-6-9(14)8-10(12)15-22(19,20)13-5-3-2-4-11(13)16(17)18/h2-8,15H,1H3

InChI Key

SHTONDFNULJRHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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